Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring substituted with a carboxylate group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxylate group through esterification. The piperidine ring can be synthesized separately and then coupled with the furan derivative using a nucleophilic substitution reaction. The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-((4-(hydroxymethyl)piperidin-1-yl)methyl)furan-2-carboxylate: shares similarities with other piperidine and furan derivatives.
Piperidine derivatives: Known for their pharmacological activities and presence in various drugs.
Furan derivatives: Commonly used in organic synthesis and as building blocks for more complex molecules.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-17-13(16)12-11(4-7-18-12)8-14-5-2-10(9-15)3-6-14/h4,7,10,15H,2-3,5-6,8-9H2,1H3 |
InChI Key |
VAPAQZKBPJELIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CN2CCC(CC2)CO |
Origin of Product |
United States |
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